4-Chloro-3-cyanopyridine
Overview
Description
4-Chloro-3-cyanopyridine, also known as this compound, is a useful research compound. Its molecular formula is C6H3ClN2 and its molecular weight is 138.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
4-Chloro-3-cyanopyridine is a chemical compound that is often used in the field of organic synthesis It’s known to be involved in various chemical reactions, particularly in the formation of more complex organic structures .
Mode of Action
The mode of action of this compound involves its interaction with organometallic reagents, such as organomagnesiums and organolithiums . These reagents can react with this compound, leading to the formation of substituted and functionalized structures . For instance, LITMP in DEE attacks at −75°C exclusively the kinetically more acidic 2-position of 4-chloro-3-fluoropyridine .
Biochemical Pathways
It’s known that the compound plays a role in the synthesis of pyrazolo[3,4-b]pyridines . These compounds have been synthesized as potentially biologically active materials, showing promise as inhibitors of xanthine oxidases .
Pharmacokinetics
It’s known that the compound has a molecular weight of 13855 , which could influence its bioavailability and pharmacokinetic behavior.
Result of Action
The result of this compound’s action is the formation of more complex organic structures . For example, it can contribute to the synthesis of pyrazolo[3,4-b]pyridines . These compounds have potential biological activity and have shown promise as inhibitors of xanthine oxidases .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the temperature can affect the reaction of this compound with other compounds . Additionally, the presence of certain reagents, such as organomagnesiums and organolithiums, is necessary for the compound to undergo certain reactions .
Biochemical Analysis
Biochemical Properties
4-Chloro-3-cyanopyridine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be a substrate for nitrile-converting enzymes in certain fungi . These enzymes can convert nitriles to corresponding acids or amides, demonstrating the compound’s role in biochemical reactions .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with nitrile-converting enzymes. These enzymes can bind to the compound and catalyze its conversion to other compounds, such as acids or amides . This process may involve enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
Current studies mainly focus on its conversion to other compounds via enzymatic reactions .
Metabolic Pathways
This compound is involved in metabolic pathways related to the conversion of nitriles to acids or amides . This process involves interactions with enzymes and cofactors, and may affect metabolic flux or metabolite levels.
Properties
IUPAC Name |
4-chloropyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2/c7-6-1-2-9-4-5(6)3-8/h1-2,4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKPXDUZFDINDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90539930 | |
Record name | 4-Chloropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90539930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89284-61-7 | |
Record name | 4-Chloropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90539930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-nicotinonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.